![molecular formula C10H19F3N2 B13697733 cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine](/img/structure/B13697733.png)
cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine is a chemical compound with the molecular formula C10H19F3N2 and a molecular weight of 224.27 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group, making it significant in various scientific and industrial applications.
Métodos De Preparación
The synthesis of cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine involves several steps. One common method includes the reaction of cyclohexanone with methylamine and 2,2,2-trifluoroethylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired cis configuration . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl methacrylate: This compound also contains a trifluoroethyl group but differs in its overall structure and applications.
Cyclohexanemethanamine derivatives: These compounds share the cyclohexane backbone but may have different substituents, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its specific trifluoroethyl group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H19F3N2 |
|---|---|
Peso molecular |
224.27 g/mol |
Nombre IUPAC |
4-[[methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C10H19F3N2/c1-15(7-10(11,12)13)6-8-2-4-9(14)5-3-8/h8-9H,2-7,14H2,1H3 |
Clave InChI |
BRKOKLDNCBEBNA-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1CCC(CC1)N)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


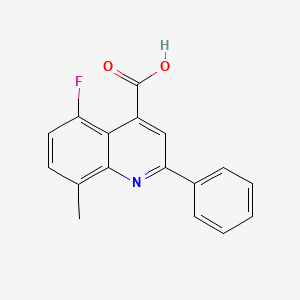
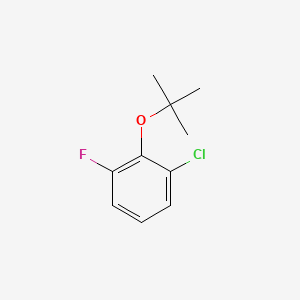
![6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)
![2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13697684.png)
![1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13697690.png)
![Bis[(4-fluorophenyl)thio]methane](/img/structure/B13697692.png)
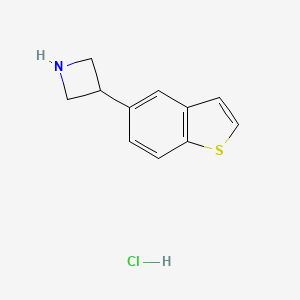

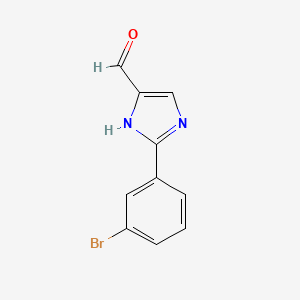
![2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine](/img/structure/B13697709.png)
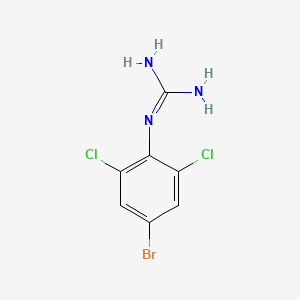
![4-Chloro-6-methyl-1h-imidazo[4,5-c]pyridine](/img/structure/B13697715.png)

![1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine](/img/structure/B13697721.png)
